molecular formula C8H6N2O2 B12356426 4-hydroxy-4aH-1,8-naphthyridin-2-one

4-hydroxy-4aH-1,8-naphthyridin-2-one

Cat. No.: B12356426
M. Wt: 162.15 g/mol
InChI Key: HBCZMFZYUWGCSO-UHFFFAOYSA-N
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Description

4-hydroxy-4aH-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-4aH-1,8-naphthyridin-2-one can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .

Industrial Production Methods

In industrial settings, the synthesis of 1,8-naphthyridines, including this compound, often employs green chemistry approaches. These methods include multicomponent reactions, the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-4aH-1,8-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents and nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce naphthyridine amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-4aH-1,8-naphthyridin-2-one is unique due to its specific hydroxyl group at the 4-position, which contributes to its distinct chemical reactivity and biological activities. This functional group allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

4-hydroxy-4aH-1,8-naphthyridin-2-one

InChI

InChI=1S/C8H6N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h1-5,11H

InChI Key

HBCZMFZYUWGCSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=CC(=O)N=C2N=C1)O

Origin of Product

United States

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